molecular formula C18H17FN2S B052084 4-(1-(2-Fluoro-4-biphenyl)ethyl)-2-methylaminothiazole CAS No. 113759-19-6

4-(1-(2-Fluoro-4-biphenyl)ethyl)-2-methylaminothiazole

Cat. No. B052084
M. Wt: 312.4 g/mol
InChI Key: ZTFDMDJGJVUYQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05066666

Procedure details

A mixture of (+)-1-chloro-3-(2-fluoro-4-biphenylyl)-2-butanone (27.7 mg, 0.1 mmol; [α]D25°C. +180° (c=0.744, CHCl3), N-methylthiourea (9 mg, 0.1 mmol) and sodium bicarbonate (9.2 mg, 0.11 mmol) in methanol (1 ml) was stirred at room temperature for 28 hr and the mixture was diluted with NaCl aq., then extracted with ethyl acetate. The extracts were dried with magnesium sulfate and evaporated under reduced pressure to a residue, which was chromatographed to afford (+)-2-methylamino-4-(1-(2-fluoro-4-biphenylyl)ethyl)thiazole (21.9 mg, 70% yield): [α]D25°C. +10.7° (c=0.15, CHCl3); 70%ee.
Name
(+)-1-chloro-3-(2-fluoro-4-biphenylyl)-2-butanone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
9 mg
Type
reactant
Reaction Step Two
Quantity
9.2 mg
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[CH2:2][C:3](=O)[CH:4]([C:6]1[CH:11]=[CH:10][C:9]([C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)=[C:8]([F:18])[CH:7]=1)[CH3:5].C(Cl)(Cl)Cl.[CH3:24][NH:25][C:26]([NH2:28])=[S:27].C(=O)(O)[O-].[Na+]>CO.[Na+].[Cl-]>[CH3:24][NH:25][C:26]1[S:27][CH:2]=[C:3]([CH:4]([C:6]2[CH:11]=[CH:10][C:9]([C:12]3[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=3)=[C:8]([F:18])[CH:7]=2)[CH3:5])[N:28]=1 |f:3.4,6.7|

Inputs

Step One
Name
(+)-1-chloro-3-(2-fluoro-4-biphenylyl)-2-butanone
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCC(C(C)C1=CC(=C(C=C1)C1=CC=CC=C1)F)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)(Cl)Cl
Name
Quantity
9 mg
Type
reactant
Smiles
CNC(=S)N
Name
Quantity
9.2 mg
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
1 mL
Type
solvent
Smiles
CO
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[Na+].[Cl-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extracts were dried with magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure to a residue, which
CUSTOM
Type
CUSTOM
Details
was chromatographed

Outcomes

Product
Name
Type
product
Smiles
CNC=1SC=C(N1)C(C)C1=CC(=C(C=C1)C1=CC=CC=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 21.9 mg
YIELD: PERCENTYIELD 70%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.